3-Benzyloxy-5-fluorophenylboronic acid

Description

Molecular Architecture

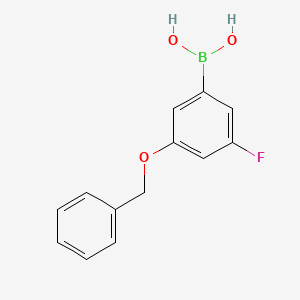

The compound’s structure (Figure 1) features:

- Phenyl backbone : A six-membered aromatic ring.

- Benzyloxy substituent (-OCH$$2$$C$$6$$H$$_5$$) : Introduces steric bulk and modulates electronic properties via conjugation.

- Fluorine atom : Enhances metabolic stability and influences dipole interactions.

- Boronic acid group (-B(OH)$$_2$$) : Enables participation in Suzuki-Miyaura cross-coupling reactions.

Table 1: Key Structural and Physical Properties

The SMILES notation (B(C1=CC(=CC(=C1)F)OCC2=CC=CC=C2)(O)O) and InChIKey (QQOFKMPPQQMUDH-UHFFFAOYSA-N) further confirm its structural uniqueness.

Structure

2D Structure

Properties

IUPAC Name |

(3-fluoro-5-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOFKMPPQQMUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659379 | |

| Record name | [3-(Benzyloxy)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-56-9 | |

| Record name | B-[3-Fluoro-5-(phenylmethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Benzyloxy)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluoro-5-phenylmethoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategies

The synthesis of 3-Benzyloxy-5-fluorophenylboronic acid typically follows one of the main approaches:

- Lithiation-Borylation Route: Directed ortho-lithiation of a suitably protected phenol derivative, followed by quenching with a boron electrophile.

- Palladium-Catalyzed Borylation: Transition-metal catalyzed borylation of aryl halides or triflates, often using bis(pinacolato)diboron or trialkyl borates.

- Protection-Deprotection Strategy: Installation of the benzyloxy group as a protecting group for phenols, followed by boronic acid formation and final deprotection if necessary.

Detailed Preparation Methods

Lithiation Followed by Boronation

One well-established method involves the selective lithiation of the aromatic ring adjacent to the benzyloxy substituent, followed by reaction with a boron source such as triisopropyl borate.

-

- Starting material: 3-Benzyloxy-5-fluorobenzene or its protected analog.

- Reagent: n-Butyllithium (1.6 M in hexanes).

- Conditions: Addition of n-butyllithium at low temperature (e.g., -78 °C to -105 °C) under inert atmosphere (N2 or Ar).

- Boron electrophile: Triisopropyl borate added slowly.

- Workup: Acidic quench (glacial acetic acid), aqueous NH4Cl extraction, organic solvent extraction (e.g., CH2Cl2), drying, filtration, and evaporation.

- Purification: Crystallization or column chromatography.

| Step | Reagent/Condition | Notes |

|---|---|---|

| Lithiation | n-Butyllithium, -78 °C to -105 °C | 30 min stirring after addition |

| Boronation | Triisopropyl borate, room temp | 1 hour warming to RT |

| Quench and workup | Glacial acetic acid, NH4Cl | Extraction with CH2Cl2 |

| Purification | Crystallization or chromatography | Yields typically 50-70% |

This method is supported by analogous syntheses of arylboronic acids bearing electron-withdrawing groups, as described in related literature.

Palladium-Catalyzed Cross-Coupling Borylation

An alternative approach uses palladium-catalyzed borylation of aryl halides, which can be adapted for 3-benzyloxy-5-fluorophenyl derivatives.

-

- Starting material: 3-Benzyloxy-5-fluoroaryl bromide or chloride.

- Catalyst: Pd-based complexes such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct.

- Base: Tripotassium phosphate tribasic.

- Solvent: N,N-dimethylformamide (DMF).

- Conditions: Heating at moderate temperature (e.g., 60 °C) under inert atmosphere in sealed tube for several hours (typically 3 h).

- Boron source: Bis(pinacolato)diboron or similar.

- Workup: Concentration under reduced pressure, purification by flash column chromatography (FCC).

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2·CH2Cl2 (0.1 equiv) |

| Base | K3PO4 (3 equiv) |

| Solvent | DMF |

| Temperature | 60 °C |

| Time | 3 hours |

| Atmosphere | Argon, sealed tube |

| Purification | Silica gel FCC (0-5% MeOH/DCM) |

| Yield | Moderate to good (variable) |

This method is widely used for synthesizing various fluorophenylboronic acids and their analogs, with high functional group tolerance.

Protection and Functional Group Manipulation

The benzyloxy group often serves as a protecting group for phenols during boronic acid synthesis. The synthetic route may involve:

- Benzylation of 5-fluorophenol to give 3-benzyloxy-5-fluorobenzene.

- Subsequent lithiation and borylation as above.

- Final deprotection if free phenol is desired.

This stepwise approach ensures the stability of the phenol during lithiation and boronation steps and improves overall yield and purity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Lithiation-Borylation | High regioselectivity, well-established | Requires low temperature, sensitive reagents | 50–70 |

| Pd-Catalyzed Borylation | Mild conditions, scalable, functional group tolerant | Requires expensive catalysts, longer reaction times | 60–80 |

| Protection-Deprotection | Protects sensitive groups, versatile | Additional synthetic steps, longer overall process | Variable |

Research Findings and Notes

- The lithiation-borylation method is preferred when precise positional control of boronic acid installation is required, especially with electron-withdrawing fluorine substituents that can direct lithiation.

- Palladium-catalyzed borylation provides a milder alternative, often used when starting from aryl halides, allowing for broader substrate scope.

- The benzyloxy group is stable under lithiation conditions and can be introduced before boronation to protect the phenol functionality.

- Purification techniques such as crystallization and flash chromatography are essential to obtain high-purity this compound.

- Yields vary depending on substrate purity, reagent quality, and exact reaction parameters but generally fall within 50-80%.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzylation of fluorophenol | Benzyl bromide, base (e.g., K2CO3), solvent | RT to reflux | Several h | 70-90 | Protects phenol as benzyloxy |

| Directed lithiation | n-Butyllithium, THF | -78 °C to -105 °C | 30 min | - | Requires inert atmosphere |

| Boronation | Triisopropyl borate | RT | 1 h | - | Quench with acetic acid |

| Pd-catalyzed borylation | Pd(dppf)Cl2, K3PO4, bis(pinacolato)diboron, DMF | 60 °C | 3 h | 60-80 | Inert atmosphere, sealed tube |

| Purification | Flash chromatography or crystallization | Ambient | - | - | Essential for product purity |

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-5-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: The compound can undergo reduction reactions to form corresponding boranes or other reduced species.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.

Major Products

Oxidation: Phenols or quinones.

Reduction: Boranes or hydroborates.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-Benzyloxy-5-fluorophenylboronic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Benzyloxy-5-fluorophenylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Structural Analogues with Modified Substituents

Key Observations :

- Electron-Withdrawing Groups (e.g., -CN, -NO₂): Increase boronic acid reactivity in cross-couplings but may reduce stability due to enhanced electrophilicity .

- Bulkier Substituents (e.g., -OCH₂CH₂CH₃) : Reduce solubility in aqueous media, limiting use in polar reaction systems .

- Functional Group Diversity : Amide or carbamoyl groups (e.g., -CONHCH(CH₃)₂) enable hydrogen bonding, useful in supramolecular chemistry .

Positional Isomers of Benzyloxy-Fluorophenylboronic Acids

Table 2: Positional Isomers with Benzyloxy and Fluorine Groups

Key Observations :

Ester Derivatives and Stability

Example :

- This compound pinacol ester (CAS 1528757-88-1, C₁₉H₂₂BFO₃, MW 328.19): The pinacol ester protects the boronic acid, improving stability during storage and transport. This derivative is less reactive in cross-couplings unless hydrolyzed back to the free boronic acid .

Biological Activity

3-Benzyloxy-5-fluorophenylboronic acid is an organic compound characterized by its unique molecular structure, which includes a boronic acid functional group. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₂BFO₃

- Molecular Weight : 233.04 g/mol

- Functional Groups : Boronic acid (B(OH)₂), benzyloxy group (C₆H₅CH₂O), and fluorophenyl group (C₆H₄F)

The presence of the boronic acid group allows this compound to participate in Suzuki-Miyaura coupling reactions , making it a valuable building block for synthesizing complex organic molecules. Its fluorine atom can modulate the electronic properties of the compound, potentially influencing its biological activity and binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The benzyloxy group can engage in hydrogen bonding and hydrophobic interactions , while the fluorine atom may enhance the compound's reactivity and selectivity towards specific biological targets. This dual functionality suggests that it could affect multiple biochemical pathways, including those related to enzyme inhibition and receptor binding.

Anticancer Research

Recent studies have explored the potential anticancer properties of boronic acids, including this compound. Boronic acids are known to inhibit proteasomes, which play a crucial role in protein degradation within cancer cells. By disrupting this process, these compounds can induce apoptosis (programmed cell death) in malignant cells .

Case Studies

-

Inhibition of Proteasome Activity :

- A study demonstrated that derivatives of boronic acids exhibited significant proteasome inhibition, leading to increased levels of pro-apoptotic factors in cancer cell lines.

- ED50 Values : Varying concentrations showed effective inhibition at around 10-20 µM, indicating promising therapeutic potential.

-

Interaction with Enzymes :

- Research indicated that this compound could interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

- The compound was tested against various enzymes, showing varied inhibition profiles that suggest selective targeting capabilities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-5-fluorophenylboronic Acid | C₆H₅BClF O₂ | Contains chlorine instead of a benzyloxy group |

| 4-Benzyloxyphenylboronic Acid | C₁₂H₁₃B O₃ | Substituted at the para position instead of meta |

| 3-Methoxy-5-fluorophenylboronic Acid | C₁₃H₁₃BFO₃ | Contains methoxy group instead of benzyloxy |

The specific arrangement of functional groups in this compound may impart distinctive reactivity patterns and biological interactions compared to these similar boronic acids.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity and purity of 3-Benzyloxy-5-fluorophenylboronic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substitution patterns (e.g., benzyloxy and fluorine positions) and detect impurities like anhydrides .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>97% by HLC, as per some suppliers) and monitor degradation products caused by air exposure .

- Mass Spectrometry : Confirm molecular weight (exact mass: 246.081 g/mol) and fragmentation patterns .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer :

- Store in airtight, light-resistant containers at 0–6°C to minimize anhydride formation and hydrolysis .

- Use desiccants to reduce moisture absorption, which can lower boronic acid content and alter reactivity .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Directed ortho-Metallation : Fluorine directs lithiation at the 5-position, followed by boronation with trimethyl borate .

- Cross-Coupling Precursors : Use benzyl-protected intermediates (e.g., 3-benzyloxy-5-fluoro-bromobenzene) with pinacol boronate esters .

Advanced Research Questions

Q. How do variable anhydride contents in commercial samples impact Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Pre-Treatment : Reflux samples in anhydrous THF with molecular sieves to hydrolyze anhydrides back to boronic acid .

- Quantification : Use B NMR to differentiate boroxine (anhydride) peaks (~30 ppm) from boronic acid (~28 ppm) .

- Reactivity Adjustment : Higher anhydride content may require stoichiometric adjustments (e.g., 1.2–1.5 eq. of substrate) .

Q. What computational methods are suitable for predicting the electronic and steric effects of the benzyloxy-fluorine substituents on reaction outcomes?

- Methodological Answer :

- DFT/B3LYP Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling reactions .

- Molecular Docking : Simulate interactions with palladium catalysts to optimize ligand design (e.g., Pd(PPh) vs. SPhos) .

Q. How can researchers resolve contradictions in reported reactivity data for this compound in diverse solvent systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.